molecular formula C9H9NO3 B2371823 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one CAS No. 1059200-23-5

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B2371823
CAS No.: 1059200-23-5
M. Wt: 179.175
InChI Key: WWWQPOKWIXIGIY-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.175. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Various methods have been developed for synthesizing 2-oxazolidinones, including 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one. Madesclaire et al. (2007) reported the synthesis of isomeric 2-oxazolidinones from certain propanediols under different conditions. This highlights the compound's versatility in chemical synthesis (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).

  • Electrochemical Hydroxylation : Tavernier et al. (2010) described the electrochemical hydroxylation of 1,3-oxazolidin-2-one to 4-hydroxy-1,3-oxazolidin-2-one, showcasing the electrochemical methods applicable to oxazolidinones (Tavernier, Van Damme, Ricquier, & Anteunis, 2010).

Pharmaceutical Synthesis

  • Oxazolidinone Antibacterial Agents : Zurenko et al. (1996) explored the antibacterial properties of oxazolidinone analogs, including U-100592 and U-100766, which demonstrated efficacy against various bacterial pathogens, indicating the potential of this compound in antibiotic synthesis (Zurenko et al., 1996).

  • Synthesis of Chiral Compounds : Liu et al. (2017) discussed the enzymatic synthesis of a chiral intermediate important in the synthesis of the cholesterol absorption inhibitor ezetimibe, demonstrating the use of oxazolidinones in creating chiral pharmaceuticals (Liu, Dong, Yin, Xue, Tang, Zhang, He, & Zheng, 2017).

Synthetic Organic Chemistry

  • As a Heterocycle Framework : The 1,3-oxazolidin-2-one nucleus is widely used in synthetic organic chemistry. Zappia et al. (2007) highlighted its popularity due to its application as protective groups for aminoalcohol systems and its presence in pharmaceuticals like Linezolid (Zappia, Gács-baitz, Monache, Misiti, Nevola, & Botta, 2007).

  • Conjugate Additions for Antifungal Synthesis : Davies et al. (1999) utilized (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one as a chiral auxiliary for stereoselective conjugate additions, leading to the synthesis of the antifungal, antibacterial (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).

Advanced Organic Synthesis

  • Cycloaddition Reactions : Zhang et al. (2016) developed a novel [3 + 2] cycloaddition reaction with azaoxyallyl cations and aldehydes, forming oxazolidin-4-ones. This showcases the compound's role in facilitating complex organic synthesis reactions (Zhang, Yang, Yao, & Lin, 2016).

  • Microwave-Assisted Conversion : Kurz and Widyan (2005) described the microwave-assisted conversion of N-substituted oxazolidin-2,4-diones into α-hydroxyamides, indicating the adaptability of oxazolidinones to modern synthetic techniques (Kurz & Widyan, 2005).

Mechanism of Action

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with selective and non-selective herbicides have been studied to identify the molecule groups essential to their activity . The compound’s interaction with its targets results in changes that are mediated by molecular computations .

Biochemical Pathways

The compound affects the biochemical pathways involving the catabolism of tyrosine and the cascade of photosynthesis . The compound’s interaction with HPPD affects the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Pharmacokinetics

Related compounds such as 4-hydroxyacetophenone are transformed into o-acetylhydroquinone by the enzyme 4-hydroxyacetophenone monooxygenase, which is found in pseudomonas fluorescens . This suggests that similar metabolic transformations may occur with this compound.

Result of Action

The inhibition of hppd has different effects on plants and animals . In animals, HPPD plays an important role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as genetics, environmental factors, sex, and race are thought to contribute to the development of an immune response . Early-life epigenetic modifications, which determine the expression of genetic information stored in the genome, are viewed as one of the general mechanisms linking prenatal exposure and phenotypic changes later in life .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-3-1-6(2-4-7)8-5-13-9(12)10-8/h1-4,8,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWQPOKWIXIGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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